molecular formula C16H17N3O2 B2506101 (4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448059-06-0

(4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No. B2506101
M. Wt: 283.331
InChI Key: QVZVEHCONHVQEF-UHFFFAOYSA-N
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Description

The compound (4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine . Pyrrolopyrimidines are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine . They have been explored as antitubercular agents .


Synthesis Analysis

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine derivatives involves acid-catalysed chemo-selective C-4 substitution of the 7-deazapurine ring with various amines . The process involves refluxing the compounds in isopropanol .


Molecular Structure Analysis

The molecular structure of 7H-Pyrrolo[2,3-d]pyrimidine derivatives provides insights into the contributions of different aromatic, aryl and alkyl substitution at the C-4 position of the 7-deazapurine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 7H-Pyrrolo[2,3-d]pyrimidine derivatives include acid-catalysed chemo-selective C-4 substitution of the 7-deazapurine ring with various amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7H-Pyrrolo[2,3-d]pyrimidine derivatives can vary. For instance, the most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, has a MIC 90 value of 0.488 µM and was non-cytotoxic to the Vero cell line . All the potent compounds from this series have a ClogP value less than 4 and molecular weight < 400, thus likely to maintain drug-likeness during lead optimization .

Scientific Research Applications

Phosphonic Acid Applications

Phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, are used for their bioactive properties, including drug and pro-drug applications, bone targeting, and the design of supramolecular or hybrid materials. The broad range of applications covering chemistry, biology, and physics highlights the significance of phosphorus-containing compounds in research, potentially including those similar to the compound (C. M. Sevrain, M. Berchel, H. Couthon, P. Jaffrès, 2017).

Hybrid Catalysts for Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

The pyranopyrimidine core is crucial for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been intensively investigated for synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, underscoring the compound's relevance in drug development and lead molecule synthesis (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023).

Fluorescent Chemosensors

Compounds based on 4-methyl-2,6-diformylphenol (DFP) are significant for developing chemosensors for various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors, alongside the extensive research in this field, suggest the potential for (4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone in similar applications (P. Roy, 2021).

Future Directions

The future directions for the research on (4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone and its derivatives could involve further exploration of their antitubercular properties, optimization of their drug-likeness, and investigation of their potential applications in the treatment of other diseases .

properties

IUPAC Name

5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-11(2)21-14-5-3-12(4-6-14)16(20)19-8-13-7-17-10-18-15(13)9-19/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZVEHCONHVQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

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